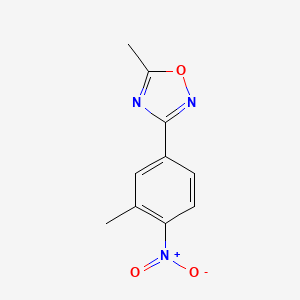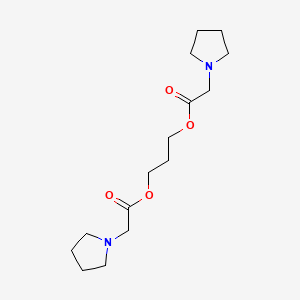
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C10H8N4O3. The compound has gained attention due to its unique properties, which make it suitable for use in various research fields.
Wirkmechanismus
The mechanism of action of 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or modulating signaling pathways. The compound has also been reported to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can affect various biochemical and physiological processes. The compound has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. It has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its unique properties, which make it suitable for use in various research fields. The compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using the compound is its potential toxicity, which may require caution in handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, research could focus on developing new synthesis methods that may improve the yield and purity of the compound. Finally, further studies could be conducted to assess the potential toxicity of the compound and its impact on the environment.
Conclusion:
In conclusion, 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various scientific research fields. Its unique properties make it suitable for use as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent, as well as a fluorescent probe for the detection of metal ions. While there are potential advantages to using the compound in lab experiments, its potential toxicity requires caution in handling and disposal. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-5-8(3-4-9(6)13(14)15)10-11-7(2)16-12-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFXECLFGXVICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)

![2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4747794.png)
![4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoic acid](/img/structure/B4747811.png)
![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4747819.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4747820.png)
![5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B4747825.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4747837.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4747843.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4747846.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4747849.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4747871.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747891.png)